

# INY-05-040: A VHL-based PROTAC for Targeted AKT Degradation

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Compound of Interest		
Compound Name:	INY-05-040	
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# An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: INY-05-040 is a second-generation, potent, and highly selective heterobifunctional degrader designed to target the serine/threonine kinase AKT (Protein Kinase B) for proteasomal degradation. As a PROteolysis TArgeting Chimera (PROTAC), INY-05-040 functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to AKT, leading to its ubiquitination and subsequent destruction by the proteasome. This approach offers a distinct advantage over traditional catalytic inhibition by eliminating the entire protein, thereby providing a more sustained suppression of AKT signaling.[1][2][3] Developed as an improvement upon first-generation AKT degraders, INY-05-040 demonstrates superior potency and faster degradation kinetics across numerous cancer cell lines.[1][3] This guide details the mechanism of action, quantitative performance, and key experimental methodologies associated with INY-05-040.

# Core Mechanism of Action: VHL-Mediated AKT Degradation

**INY-05-040** is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (AKT), a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects the two.[3] Specifically, it conjugates the catalytic AKT inhibitor GDC-0068 with a VHL ligand via a ten-hydrocarbon linker.[1][3]





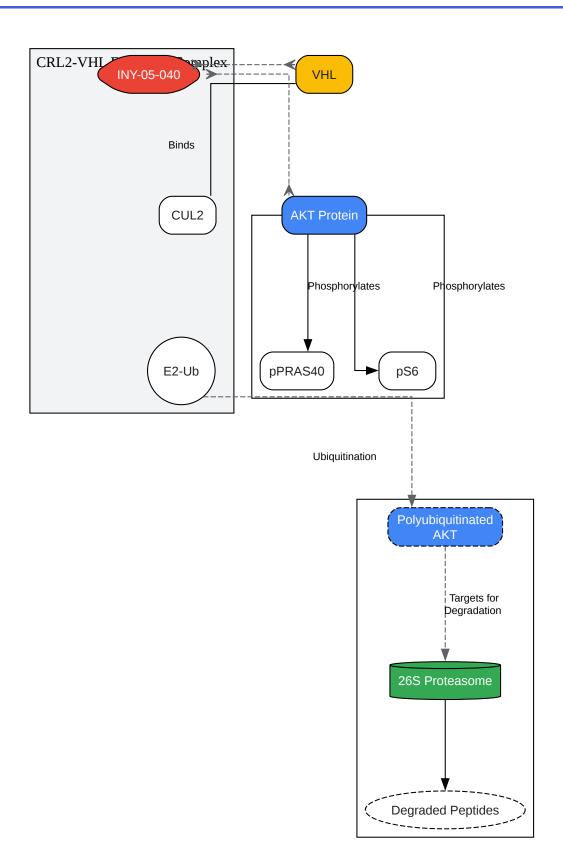


The degradation process unfolds as follows:

- Ternary Complex Formation: INY-05-040 simultaneously binds to both an AKT isoform and the VHL protein, which is the substrate recognition component of the Cullin 2 RING-VHL E3 ligase (CRL2-VHL) complex.[4][5] This proximity induction forms a key ternary complex: AKT-INY-05-040-VHL.
- Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AKT protein.[4]
- Proteasomal Recognition and Degradation: The polyubiquitinated AKT is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[4][6]
   The proteasome unfolds and degrades AKT into small peptides, while INY-05-040 is released to induce the degradation of another AKT molecule.

This catalytic mode of action allows substoichiometric amounts of the degrader to eliminate a large pool of the target protein, resulting in a potent and durable pharmacological effect.[1]





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Caption: Mechanism of INY-05-040-mediated AKT degradation via VHL recruitment.



### **Quantitative Performance Data**

**INY-05-040** has demonstrated superior performance compared to both its first-generation predecessor (INY-03-041, a CRBN-based degrader) and the catalytic AKT inhibitor GDC-0068. [1]

## Table 1: Comparative Growth Inhibition in Cancer Cell Lines

A growth inhibition screen across 288 cancer cell lines highlighted the enhanced potency of INY-05-040.[1][7][8]

Compound	Target/Mechanism	Median Gl50adj (μM)
INY-05-040	VHL-based AKT Degrader	1.1
INY-03-041	CRBN-based AKT Degrader	3.1
GDC-0068	Catalytic AKT Inhibitor	> 10
Data sourced from a screen of 288 cancer cell lines.[1][7][8]		

## Table 2: Dose-Dependent Signaling Suppression in T47D Breast Cancer Cells

**INY-05-040** achieves significant suppression of downstream AKT signaling at lower concentrations than the catalytic inhibitor GDC-0068 after 24 hours of treatment.[1][3]



Compound	Concentration (nM)	Pan-AKT Levels	pPRAS40 (T246) Levels
INY-05-040	50-100	Substantially Reduced	Substantially Reduced
GDC-0068	> 500	No significant change	Comparable reduction to 50-100 nM INY-05- 040
Data derived from Western Blot analysis in T47D cells.[1][3]			

## **Table 3: Proteomic and Transcriptomic Impact in MOLT4** and T47D Cells

**INY-05-040** induces rapid and specific degradation of AKT isoforms and causes significant changes in the transcriptome.

Experiment Type	Cell Line	Treatment	Key Findings
Proteomics	MOLT4	250 nM INY-05-040 (4h)	Confirmed pan-AKT isoform downregulation.[1]
Transcriptomics	T47D	INY-05-040 (10h)	1394 differentially abundant transcripts (768 up, 626 down).[1]
Transcriptomics	T47D	GDC-0068 (10h)	543 differentially abundant transcripts (300 up, 243 down).[1]
Proteomic data from tandem mass tag quantitative mass spectrometry; Transcriptomic data from RNA-seq.[1][3]			



### **Key Experimental Protocols**

The following are summaries of methodologies used to characterize **INY-05-040**.

#### **Cell Culture and Reagents**

- Cell Lines: T47D (ER+, PIK3CA-mutant) and MDA-MB-468 (PTEN-deficient, TNBC) breast cancer cell lines were utilized.[3]
- Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Compounds: INY-05-040, the negative control INY-05-040-Neg (containing an inactive VHL ligand diastereoisomer), and GDC-0068 were dissolved in DMSO for in vitro experiments.[1]

#### **Western Blotting for Protein Degradation**

- Cell Lysis: Cells were treated with specified compound concentrations for various time points, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration was determined using a BCA assay.
- Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes were blocked and incubated with primary antibodies against total AKT, pPRAS40 (Thr246), pS6 (Ser240/244), and a loading control (e.g., GAPDH or Vinculin).
- Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and signals were visualized using an enhanced chemiluminescence (ECL) detection system.

#### **Growth Inhibition Assay (GI50)**

Cell Seeding: Cancer cells were seeded into 96-well plates and allowed to adhere overnight.

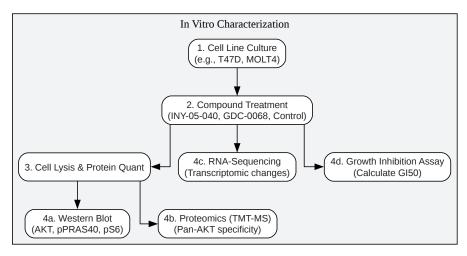


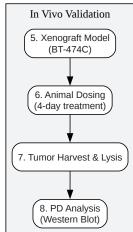
- Compound Treatment: Cells were treated with a range of concentrations of INY-05-040, INY-03-041, or GDC-0068.
- Incubation: Plates were incubated for a period of 4-5 days.
- Viability Measurement: Cell viability was assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Luminescence readings were normalized to DMSO-treated controls, and GI50 values (concentration causing 50% inhibition of cell growth) were calculated using non-linear regression.

#### In Vivo Xenograft Studies

- Model: The BT-474C breast cancer xenograft model was used.[1]
- Treatment: Tumor-bearing mice were treated with INY-05-040, INY-03-041, or GDC-0068.
- Endpoint Analysis: After a 4-day treatment period, tumors were harvested.[1][8]
- Pharmacodynamic Assessment: Tumor lysates were analyzed by Western blot to measure levels of pan-AKT, pPRAS40, and pS6 to confirm target engagement and downstream pathway inhibition in vivo.[1]







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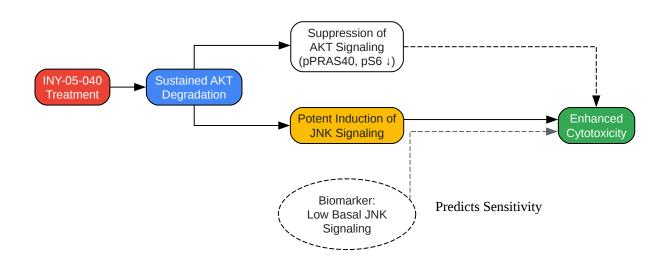
Caption: Workflow for the preclinical evaluation of INY-05-040.

### **Downstream Signaling and Biomarker Identification**

The enhanced efficacy of **INY-05-040** is associated with a more sustained suppression of AKT signaling compared to catalytic inhibitors.[1][2] This prolonged inhibition triggers secondary cellular responses. Multi-omic profiling revealed that **INY-05-040** treatment leads to a potent induction of the stress-activated protein kinase (MAPK) c-Jun N-terminal kinase (JNK).[1][2]

Further analysis established that breast cancer cell lines with low basal JNK signaling are particularly sensitive to AKT degradation by INY-05-040.[1][2] This suggests that the baseline activity of the JNK pathway may serve as a predictive biomarker for sensitivity to this class of AKT degraders. Inhibition of JNK was shown to neutralize the cytotoxic effects of INY-05-040 in sensitive cell lines, confirming the functional importance of this induced stress response.[1]





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Caption: Causal logic of INY-05-040 efficacy and biomarker relationship.

#### Conclusion

**INY-05-040** represents a significant advancement in the targeted degradation of AKT. By leveraging the VHL E3 ligase system, it achieves rapid, potent, and sustained elimination of all three AKT isoforms, outperforming traditional catalytic inhibitors and first-generation degraders in preclinical models.[1][3] The deep and durable suppression of the PI3K/AKT pathway, coupled with the induction of a JNK-mediated stress response, underlies its enhanced anti-proliferative and cytotoxic effects.[2] The identification of low basal JNK signaling as a potential sensitivity biomarker provides a promising avenue for patient stratification in future clinical development.[1] This technical overview provides a foundational understanding for researchers and drug developers exploring the therapeutic potential of **INY-05-040** and the broader field of targeted protein degradation.



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